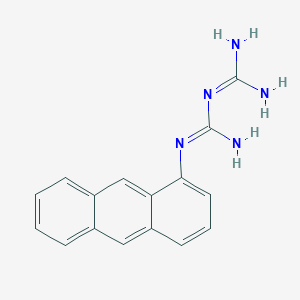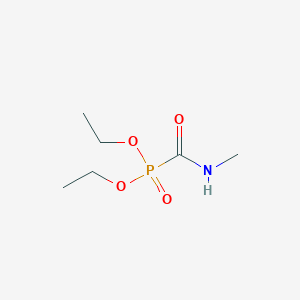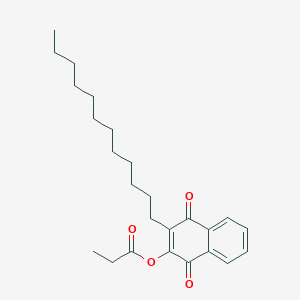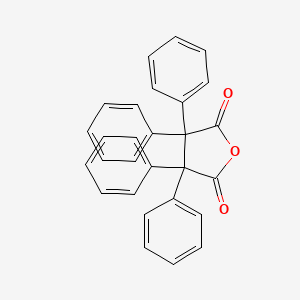
3,3,4,4-Tetraphenyloxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4-Tetraphenyloxolane-2,5-dione is a heterocyclic compound with the molecular formula C20H14O3 It is a white crystalline solid with a distinct chemical structure that includes a five-membered oxolane ring substituted with four phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyloxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzil with diphenylacetylene in the presence of a catalyst such as iodine or a Lewis acid. The reaction is carried out under reflux conditions, often in a solvent like acetic acid or toluene, to facilitate the formation of the oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3,3,4,4-Tetraphenyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced oxolane rings.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
3,3,4,4-Tetraphenyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of 3,3,4,4-Tetraphenyloxolane-2,5-dione involves its interaction with molecular targets through its reactive oxolane ring and phenyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in research.
類似化合物との比較
Similar Compounds
3,3,4,4-Tetramethyloxolane-2,5-dione: A similar compound with methyl groups instead of phenyl groups.
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: Another related compound with a tetrahydrofuran ring.
Uniqueness
3,3,4,4-Tetraphenyloxolane-2,5-dione is unique due to its phenyl substitutions, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
特性
CAS番号 |
58794-95-9 |
|---|---|
分子式 |
C28H20O3 |
分子量 |
404.5 g/mol |
IUPAC名 |
3,3,4,4-tetraphenyloxolane-2,5-dione |
InChI |
InChI=1S/C28H20O3/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26(30)31-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
LVFFMDCJXAFYKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




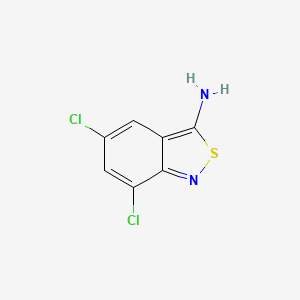
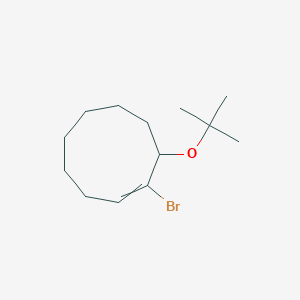
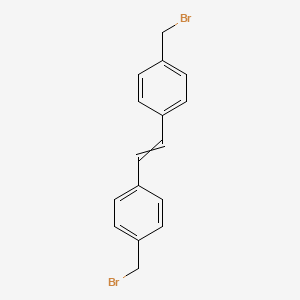
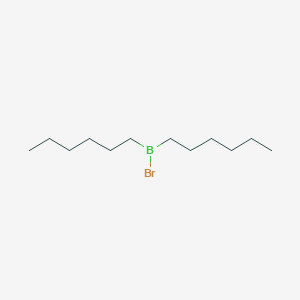
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
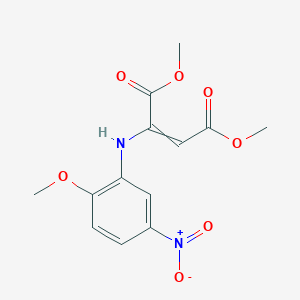
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
